molecular formula C15H8Cl2O2 B008891 6,8-Dichloroflavone CAS No. 100914-20-3

6,8-Dichloroflavone

Cat. No.: B008891
CAS No.: 100914-20-3
M. Wt: 291.1 g/mol
InChI Key: GDMGCDYCMWRPOZ-UHFFFAOYSA-N
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Description

6,8-Dichloroflavone is a synthetic flavonoid compound with the molecular formula C15H8Cl2O2 and a molecular weight of 291.13 g/mol . It is characterized by the presence of two chlorine atoms at the 6 and 8 positions on the flavone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,8-Dichloroflavone can be synthesized through several methods. One common approach involves the use of sodium hydrogen sulfate and silica gel in toluene, with heating for 3 hours . Another method involves the synthesis from 1-(3,5-dichloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of eco-friendly catalysts like NaHSO4-SiO2 has been explored to address issues related to catalyst expenses, handling, safety, and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloroflavone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride can be used.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms may be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield flavone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroflavones.

Scientific Research Applications

Comparison with Similar Compounds

6,8-Dichloroflavone can be compared with other halogenated flavonoids such as 6,8-dibromoflavone . While both compounds share similar structures, the presence of different halogens can influence their biological activity and chemical reactivity. Other similar compounds include:

Properties

IUPAC Name

6,8-dichloro-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMGCDYCMWRPOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350986
Record name 4H-1-Benzopyran-4-one, 6,8-dichloro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100914-20-3
Record name 4H-1-Benzopyran-4-one, 6,8-dichloro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques were employed to study 6,8-Dichloroflavone and what molecular information do they provide?

A1: The researchers utilized Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to investigate the vibrational characteristics of this compound []. FT-IR spectroscopy identifies specific functional groups and bond vibrations within a molecule by measuring the absorption of infrared light at different frequencies. FT-Raman spectroscopy, on the other hand, relies on the scattering of light to provide complementary information about molecular vibrations. By analyzing the unique patterns of absorption and scattering in the FT-IR and FT-Raman spectra, respectively, researchers gain valuable insights into the molecule's structure and bonding characteristics.

Q2: How was computational chemistry used to complement the experimental spectroscopic findings?

A2: Density Functional Theory (DFT) calculations, specifically employing the B3LYP functional and 6-31+G(d,p) basis set, played a crucial role in providing a theoretical framework for understanding the experimental data []. These calculations allowed for the prediction of this compound's optimized geometry (bond lengths, angles) and vibrational frequencies. By comparing the calculated vibrational frequencies with those experimentally obtained through FT-IR and FT-Raman, researchers confirmed the accuracy of their structural assignments and gained further confidence in the reliability of their findings. This combined experimental and computational approach provided a comprehensive understanding of this compound's molecular properties.

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